molecular formula C₂₃H₂₈N₃O₆ B1142759 Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80per cent CAS No. 1080533-15-8

Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80per cent

Cat. No.: B1142759
CAS No.: 1080533-15-8
M. Wt: 442.48
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Identification and Classification of Mirtazapine N-Glucuronide

Mirtazapine N-Glucuronide (Mixture of Diastereomers) is chemically identified with the CAS number 1080533-15-8 and possesses the molecular formula C23H28N3O6. The compound exhibits a molecular weight of 442.5 g/mol, with slight variations reported across different analytical methods ranging from 441.48 to 442.48 g/mol. The structural complexity of this metabolite is exemplified by its complete IUPAC nomenclature: (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid.

The structural architecture of Mirtazapine N-Glucuronide incorporates the tetracyclic framework of the parent mirtazapine molecule conjugated with a glucuronic acid moiety through nitrogen attachment. This N-glucuronidation occurs specifically at the nitrogen atom within the piperazine ring system, creating a quaternary ammonium glucuronide structure. The formation of this conjugate results in significantly enhanced hydrophilicity compared to the parent compound, facilitating elimination through renal and biliary pathways.

The diastereomeric nature of this compound arises from the stereochemical configuration at multiple chiral centers within both the mirtazapine framework and the attached glucuronic acid residue. The presence of these diastereomers creates analytical complexity, as each stereoisomer may exhibit distinct pharmacokinetic properties and metabolic fate profiles. The glucuronic acid component maintains its β-D-configuration, with the stereochemistry at the anomeric carbon determining the specific spatial arrangement of the conjugate.

Chemical Property Value Reference
Molecular Formula C23H28N3O6
Molecular Weight 442.5 g/mol
CAS Number 1080533-15-8
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 8
Rotatable Bonds 2
XLogP3-AA 0.8

Historical Context of N-Glucuronidation Research

The investigation of N-glucuronidation processes commenced contemporaneously with cytochrome P450 research, with initial reports of human glucuronosyltransferase-catalyzed reactions appearing in the 1960s. The foundational work by Pogell and Leloir in 1961 established the basic understanding of glucuronidation mechanisms, while the first human UDP-glucuronosyltransferase enzyme was successfully cloned in 1988 by Harding and colleagues. This timeline demonstrates that N-glucuronidation research has evolved over more than six decades, progressing from basic biochemical observations to sophisticated molecular characterization.

The specific study of mirtazapine biotransformation revealed the formation of quaternary ammonium glucuronides, particularly noting the preferential formation of this conjugate from the R(-)-enantiomer of mirtazapine. This discovery highlighted the enantioselective nature of N-glucuronidation processes and demonstrated that the R(-)-enantiomer showed prolonged elimination half-life due to potential deconjugation and recirculation of the parent compound through enterohepatic cycling mechanisms.

Research into piperazine-containing drug metabolism has revealed that N-glucuronidation represents a highly selective metabolic pathway with marked species differences. The evolution of analytical techniques has enabled researchers to identify and characterize previously unknown N-glucuronidation pathways, with modern mass spectrometric methods facilitating the detection and structural elucidation of complex diastereomeric mixtures.

The historical progression of N-glucuronidation research has been characterized by significant technological advances in analytical instrumentation. Early studies relied primarily on radiometric detection methods, while contemporary investigations employ ultra-performance liquid chromatography coupled with high-resolution mass spectrometry for comprehensive metabolite profiling. This technological evolution has enabled the identification of previously undetected N-glucuronide metabolites and facilitated detailed stereochemical analysis of diastereomeric conjugates.

Significance in Metabolic Pathway Analysis

N-glucuronidation of mirtazapine represents a critical metabolic pathway that demonstrates the importance of phase II conjugation reactions in drug disposition. The formation of Mirtazapine N-Glucuronide involves the enzymatic action of UDP-glucuronosyltransferases, specifically UGT1A4 and UGT2B10, which exhibit high selectivity for nitrogen-containing heterocyclic compounds. This metabolic transformation serves as a detoxification mechanism, converting the pharmacologically active parent drug into a hydrophilic conjugate that facilitates elimination from the body.

The enzymatic specificity of N-glucuronidation demonstrates remarkable substrate selectivity, with UGT2B10 serving as the primary catalyst for piperazine-containing drugs including mirtazapine. Reaction phenotyping studies have revealed that UGT2B10 functions as a high-affinity enzyme responsible for hepatic N-glucuronidation of most piperazine derivatives, while UGT1A4 contributes to the metabolic clearance of specific structural analogs. This enzymatic selectivity creates distinct metabolic profiles that vary significantly across different chemical scaffolds.

The significance of this metabolic pathway extends beyond simple detoxification, as N-glucuronidation influences drug bioavailability, distribution, and elimination kinetics. The formation of quaternary ammonium glucuronides creates charged species that require active transport mechanisms for cellular efflux, introducing transporter-mediated drug interactions that can affect overall pharmacokinetic behavior. These interactions represent critical considerations in drug development, particularly for compounds that undergo extensive N-glucuronidation.

Metabolic pathway analysis reveals that N-glucuronidation of mirtazapine occurs predominantly in hepatic tissue, with intestinal contribution being minimal due to limited UDP-glucuronosyltransferase expression in extrahepatic tissues. The tissue-specific distribution of conjugating enzymes creates organ-dependent metabolic profiles that influence the overall disposition of the parent drug and its metabolites. This spatial organization of metabolic capacity demonstrates the complexity of drug biotransformation processes and highlights the importance of considering tissue-specific enzyme expression in metabolic predictions.

Enzyme Activity Selectivity Tissue Distribution
UGT1A4 Moderate R(-)-enantiomer specific Liver, Intestine
UGT2B10 High Both enantiomers Liver predominant
UGT1A7-1A10 Low R(-)-enantiomer only Extrahepatic
UGT2B7 Variable Non-selective Liver, Kidney

Current Research Challenges and Knowledge Gaps

Contemporary research in N-glucuronidation faces significant analytical challenges related to the separation and quantification of diastereomeric metabolites. The structural similarity between diastereomers creates difficulties in chromatographic resolution, requiring specialized analytical methods that can achieve baseline separation of stereoisomeric conjugates. Current liquid chromatography techniques often struggle to provide adequate resolution for routine analytical applications, necessitating the development of advanced separation strategies.

The development of enzymatic synthesis methods for producing pure diastereomeric standards represents an emerging area of research interest. Current approaches utilizing rat liver microsomes achieve modest yields but provide valuable reference materials for analytical method development. However, the optimization of these synthetic procedures requires better understanding of enzyme kinetics, substrate specificity, and reaction conditions that favor specific stereochemical outcomes.

Human UDP-glucuronosyltransferase polymorphisms introduce additional complexity to N-glucuronidation research, as genetic variations can significantly affect metabolic capacity and stereoselectivity. The identification and characterization of functionally relevant polymorphisms requires comprehensive population studies that examine the relationship between genetic variation and metabolic phenotype. This area of research remains underdeveloped compared to cytochrome P450 pharmacogenomics, representing a significant opportunity for advancing personalized medicine approaches.

Properties

CAS No.

1080533-15-8

Molecular Formula

C₂₃H₂₈N₃O₆

Molecular Weight

442.48

Synonyms

2-β-D-Glucopyranuronosyl-1,2,3,4,10,14b-hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepinium

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mirtazapine N-Glucuronide involves the glucuronidation of mirtazapine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under controlled conditions, often in a buffered aqueous solution at a specific pH and temperature to optimize the enzyme activity .

Industrial Production Methods

Industrial production of Mirtazapine N-Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to remove any impurities, including the unknown inorganics .

Chemical Reactions Analysis

Types of Reactions

Mirtazapine N-Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, reverting the compound back to mirtazapine. This reaction can occur under acidic or basic conditions .

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of Mirtazapine N-Glucuronide is mirtazapine itself. Other minor products may include various oxidation or reduction derivatives, depending on the specific reaction conditions .

Scientific Research Applications

Pharmacokinetics and Metabolism

Mirtazapine undergoes extensive hepatic metabolism, primarily through N-glucuronidation facilitated by UDP-glucuronosyltransferases (UGTs). Research indicates that UGT2B10 plays a critical role in the N-glucuronidation of mirtazapine, highlighting species differences in metabolic pathways that complicate the use of animal models for human studies . The formation of Mirtazapine N-Glucuronide can significantly influence the drug's pharmacokinetic profile, including its bioavailability and clearance rates in various populations.

Key Findings

  • Enzymatic Activity : UGT2B10 is identified as a high-affinity enzyme responsible for mirtazapine's hepatic N-glucuronidation, while UGT1A4 also contributes to this metabolic process .
  • Species Variability : Significant differences were observed in the glucuronidation activity among various animal models, indicating that results from these models may not accurately predict human responses .

Therapeutic Applications

Mirtazapine is primarily used to treat major depressive disorder but has also shown efficacy in other conditions. The glucuronidated form, Mirtazapine N-Glucuronide, may enhance therapeutic outcomes due to its altered pharmacological properties.

Clinical Implications

  • Depression and Anxiety : Mirtazapine has been effective in managing symptoms of depression and anxiety, with studies suggesting that its metabolite may contribute to these effects by modulating neurotransmitter systems .
  • Cancer-Related Symptoms : Emerging evidence indicates that mirtazapine can alleviate insomnia and anxiety in cancer patients, potentially improving their overall quality of life .
  • Other Conditions : Research suggests potential benefits in treating liver fibrosis and diabetic nephropathy via mechanisms involving anti-inflammatory and antioxidative properties .

Case Studies

  • Liver Fibrosis : In a study involving mice with thioacetamide-induced liver fibrosis, mirtazapine treatment resulted in reduced hepatic collagen accumulation and improved liver function markers .
  • Diabetic Nephropathy : Mirtazapine demonstrated protective effects against renal damage in diabetic rat models by modulating inflammatory pathways .

Toxicological Considerations

While Mirtazapine N-Glucuronide is generally considered safe, there are important toxicological aspects to consider. Reports indicate cases of agranulocytosis associated with mirtazapine use, necessitating careful monitoring of blood counts during treatment . The presence of unknown inorganic compounds (>80%) within formulations raises concerns regarding potential toxicity or adverse interactions.

Safety Profile

  • Agranulocytosis Risk : Clinical trials have reported instances of severe neutropenia associated with mirtazapine treatment. Monitoring is crucial for patients at risk .
  • Inorganic Contaminants : The identification of unknown inorganic substances in Mirtazapine N-Glucuronide formulations necessitates further investigation to assess their impact on safety and efficacy.

Mechanism of Action

The mechanism of action of Mirtazapine N-Glucuronide is primarily related to its parent compound, mirtazapine. Mirtazapine acts as an antagonist at central presynaptic alpha-2 adrenergic inhibitory autoreceptors and heteroreceptors, which results in an increase in the release of norepinephrine and serotonin. It also antagonizes serotonin receptors, specifically 5-HT2 and 5-HT3, enhancing the release of serotonin at 5-HT1 receptors .

Comparison with Similar Compounds

Research Findings and Implications

  • Stereoselectivity : Similar to verapamil N-glucuronide, mirtazapine’s diastereomers may exhibit enantioselective metabolism, impacting therapeutic monitoring .
  • Drug-Drug Interactions (DDIs) : Darolutamide’s multiple clearance pathways reduce DDI risks , whereas mirtazapine’s reliance on UGT1A4 may increase susceptibility to UGT inhibitors (e.g., valproic acid).
  • Analytical Challenges: The unknown inorganics in mirtazapine N-glucuronide complicate quantification, requiring advanced techniques like ion chromatography paired with MS .

Biological Activity

Mirtazapine N-Glucuronide, a metabolite of the tetracyclic antidepressant mirtazapine, is characterized by its mixture of diastereomers and the presence of unknown inorganic components exceeding 80%. This compound has garnered attention for its biological activity, particularly in the context of pharmacological effects and metabolic pathways. This article explores the biological activity of Mirtazapine N-Glucuronide, including its pharmacokinetics, receptor interactions, and clinical implications.

Overview of Mirtazapine

Mirtazapine is primarily used for the treatment of major depressive disorder. Its mechanism of action involves antagonism at various adrenergic and serotonergic receptors, leading to increased levels of norepinephrine and serotonin in the central nervous system. This unique profile differentiates it from traditional antidepressants, contributing to its efficacy and safety profile .

Metabolism and Formation of Mirtazapine N-Glucuronide

Mirtazapine undergoes extensive metabolism in the liver, with major pathways including demethylation and hydroxylation followed by glucuronidation. The formation of Mirtazapine N-Glucuronide occurs predominantly through the action of UDP-glucuronosyltransferases (UGTs) . The resulting glucuronide conjugates are often less active than their parent compound but can exhibit significant biological effects.

Pharmacological Effects

  • Receptor Interactions :
    • Mirtazapine N-Glucuronide retains some receptor activity, particularly at adrenergic and serotonergic receptors. It acts as an antagonist at presynaptic α2-adrenergic receptors, which may enhance noradrenergic and serotonergic neurotransmission .
  • Clinical Implications :
    • Studies have indicated that mirtazapine can improve symptoms in various conditions beyond depression, including anxiety disorders and schizophrenia. The glucuronide metabolite may contribute to these effects through its pharmacological activity .
  • Safety Profile :
    • The safety profile of mirtazapine is generally favorable, with a low incidence of anticholinergic side effects attributed to its receptor selectivity. However, monitoring for potential hypertensive events is recommended due to interactions with other medications .

Case Studies

Several case studies highlight the clinical relevance of mirtazapine and its metabolites:

  • Hypertensive Urgency : A case reported hypertensive urgency following administration of mirtazapine, suggesting careful monitoring is essential when combined with other antihypertensive agents .
  • Combination Therapy : In patients with schizophrenia, adding mirtazapine to standard antipsychotic treatment significantly reduced negative symptoms compared to placebo .

Data Table: Pharmacokinetic Properties

PropertyValue
Half-life20-40 hours
Bioavailability~50%
Peak Plasma Concentration~2 hours post-administration
Protein Binding~85%
Major MetabolitesN-desmethylmirtazapine, N-Oxide

Research Findings

Recent studies have expanded our understanding of mirtazapine's pharmacological profile:

  • Efficacy in Depression : A pooled analysis showed that mirtazapine significantly alleviated depressive symptoms compared to placebo across multiple trials .
  • Impact on Liver Fibrosis : Research indicated that mirtazapine could ameliorate liver fibrosis in animal models by reducing oxidative stress and collagen accumulation .
  • Diabetic Nephropathy : Mirtazapine demonstrated potential benefits in managing diabetic nephropathy through modulation of inflammatory pathways .

Q & A

Basic: What analytical techniques are recommended for identifying and quantifying the unknown inorganic components in this compound?

Answer:
To characterize the >80% unknown inorganics, employ a combination of:

  • X-ray Fluorescence (XRF) for elemental analysis .
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for trace metal detection .
  • Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX) for spatial elemental mapping .
    Cross-validation with X-ray Diffraction (XRD) can identify crystalline phases. For amorphous inorganics, pair with thermogravimetric analysis (TGA) to assess decomposition profiles .

Basic: How can researchers separate and quantify the diastereomers in Mirtazapine N-Glucuronide?

Answer:
Use chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak® AD-H). Optimize the mobile phase (e.g., n-hexane:isopropanol with 0.1% trifluoroacetic acid) to resolve diastereomers . Validate separation using circular dichroism (CD) or polarimetry to confirm stereochemical purity .

Advanced: What strategies resolve discrepancies in inorganic content analysis across spectroscopic methods?

Answer:
Discrepancies often arise from matrix effects or instrumental bias. Address this by:

  • Using orthogonal methods (e.g., XRD for crystalline structures vs. ICP-OES for bulk elemental analysis) .
  • Applying principal component analysis (PCA) to correlate data from multiple techniques .
  • Conducting spiking experiments with known inorganic standards to validate recovery rates .

Advanced: How can synthesis protocols minimize inorganic byproducts during Mirtazapine N-Glucuronide production?

Answer:
Optimize reaction conditions to suppress inorganic salt formation:

  • pH control : Maintain pH 7–8 to avoid precipitation of metal hydroxides .
  • Temperature modulation : Lower temperatures (2–8°C) reduce side reactions .
  • Catalyst screening : Test alternatives (e.g., uridine diphosphate glucuronosyltransferase isoforms) to improve regioselectivity .
    Monitor progress via thin-layer chromatography (TLC) or LC-MS .

Basic: What role do reference standards play in validating the purity of this compound?

Answer:
Certified reference materials (CRMs) are critical for:

  • Calibration : Establish retention times and spectral matches in HPLC/UV or LC-MS .
  • Quantification : Use structurally analogous glucuronides (e.g., trifluoperazine N-glucuronide) as internal standards .
  • Method validation : Ensure accuracy and precision per ICH guidelines .

Advanced: How to assess the stability of diastereomers under varying storage conditions?

Answer:
Design accelerated stability studies :

  • Expose samples to 40°C/75% RH for 6 months and analyze degradation products via HPLC-UV/MS .
  • Test pH-dependent stability in buffers (pH 1–9) to simulate physiological conditions .
  • Use nuclear Overhauser effect spectroscopy (NOESY) to detect stereochemical interconversion .

Advanced: How can interactions between diastereomers and inorganic residues affect pharmacological assays?

Answer:

  • Competitive binding assays : Test diastereomer-enriched fractions against target receptors (e.g., histamine H₁) to identify activity differences .
  • Chelation studies : Use isothermal titration calorimetry (ITC) to quantify metal binding to glucuronide moieties, which may alter bioavailability .

Basic: What spectroscopic methods confirm the glucuronidation site in Mirtazapine N-Glucuronide?

Answer:

  • NMR spectroscopy : Compare ¹H/¹³C spectra of Mirtazapine and its glucuronide to identify shifts at the conjugation site (e.g., N-methyl group) .
  • High-resolution mass spectrometry (HRMS) : Confirm the molecular ion ([M-H]⁻) and fragment ions corresponding to glucuronic acid cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.